What is the chemical structure of 1-Azabicyclo[3.2.1]octane-4-thiol
What is the chemical structure of 1-Azabicyclo[3.2.1]octane-4-thiol
As a Senior Application Scientist specializing in heterocyclic chemistry and neuropharmacological drug design, I frequently encounter the challenge of balancing target affinity with metabolic stability. The 1-azabicyclo[3.2.1]octane core represents a privileged, yet synthetically demanding, scaffold. When functionalized with a sulfhydryl group at the 4-position, it yields 1-Azabicyclo[3.2.1]octane-4-thiol —a highly versatile building block.
This technical guide dissects the structural topology, synthetic causality, and pharmacological utility of this compound, providing actionable, self-validating protocols for researchers in drug development.
Structural Topology and Physicochemical Profile
The 1-azabicyclo[3.2.1]octane system is a bridged bicyclic amine characterized by a piperidine and a pyrrolidine ring sharing a nitrogen atom (position 1) and two carbon atoms[1]. The numbering dictates that the longest bridge contains three carbons (C2-C3-C4), terminating at the carbon bridgehead (C5).
The placement of the thiol (-SH) group at the 4-position is strategically significant. Because C4 is adjacent to the C5 bridgehead, the steric bulk of the bicyclic framework heavily influences the trajectory of nucleophilic attacks. This spatial arrangement makes the 4-thiol derivative an excellent bioisostere for hydroxyl or amine groups in cholinergic ligands, providing a highly reactive handle for thioether conjugation or covalent binding to cysteine residues in target binding pockets.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| IUPAC Name | 1-azabicyclo[3.2.1]octane-4-thiol |
| CAS Registry Number | 1601296-99-4 |
| Molecular Formula | C7H13NS |
| Molecular Weight | 143.25 g/mol |
| Hydrogen Bond Donors | 1 (-SH) |
| Hydrogen Bond Acceptors | 2 (N, S) |
| Core Topological Polar Surface Area | ~3.2 Ų (excluding thiol contribution) |
Synthetic Methodologies: The Causality of Thiolation
Constructing the 1-azabicyclo[3.2.1]octane core is historically more complex than its [2.2.2] (quinuclidine) counterpart. Modern approaches often utilize carbenium ion rearrangements of quinuclidine precursors to achieve the [3.2.1] skeleton[2], or employ cyclic ether cleavage followed by bis-aminocyclization[3].
Once the 1-azabicyclo[3.2.1]octan-4-ol intermediate is isolated, converting the secondary alcohol to a thiol presents a distinct challenge. Direct nucleophilic substitution (e.g., using NaSH) frequently fails or results in elimination (alkene formation) due to the severe steric hindrance near the C5 bridgehead.
The Solution: A Mitsunobu stereoinversion using thioacetic acid. This method ensures clean inversion of stereochemistry via a pre-formed phosphonium betaine complex, bypassing the elimination pathways. Subsequent mild methanolysis yields the free thiol.
Fig 1: Synthetic workflow for 1-Azabicyclo[3.2.1]octane-4-thiol via Mitsunobu stereoinversion.
Protocol 1: Self-Validating Synthesis of 1-Azabicyclo[3.2.1]octane-4-thiol
This protocol is designed to prevent oxidative dimerization and ensure high stereochemical fidelity.
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Betaine Complex Formation: Dissolve triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF under argon. Cool to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
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Causality: Dropwise addition at 0 °C prevents the exothermic degradation of the betaine intermediate, ensuring the reagent is fully formed before substrate introduction.
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Substrate Addition: Add 1-azabicyclo[3.2.1]octan-4-ol (1.0 eq) and thioacetic acid (1.2 eq) sequentially. Stir for 12 hours at room temperature.
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Mild Deprotection: Isolate the thioester intermediate via silica gel chromatography. Dissolve in degassed methanol and add anhydrous K2CO3 (0.5 eq). Stir for 2 hours.
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Causality: Using mild methanolysis instead of strong aqueous base prevents base-catalyzed ring opening or degradation of the sensitive azabicyclic core.
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Validation (Ellman’s Assay): React a 10 µL aliquot of the final product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm.
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Causality: This self-validating step confirms the presence of the free sulfhydryl group and rules out the formation of inactive disulfide dimers, which readily occur if the solvent is not properly degassed.
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Pharmacological Relevance: Cholinergic Receptor Targeting
The 1-azabicyclo[3.2.1]octane scaffold is a globally recognized pharmacophore for targeting central nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors[4].
Historically, derivatives of this scaffold have demonstrated profound neurological activity. For instance, compounds like PTAC and BuTAC—which feature thioether linkages to the azabicyclic core—act as potent, functionally selective M2/M4 muscarinic partial agonists[5]. These compounds exhibit unexpected antipsychotic-like activity by modulating dopaminergic tone without directly antagonizing dopamine receptors[6].
By utilizing 1-azabicyclo[3.2.1]octane-4-thiol as a precursor, researchers can rapidly synthesize libraries of novel thioether-linked ligands (via alkylation of the 4-thiol) to probe the M2/M4 binding pockets or develop targeted covalent inhibitors for neurodegenerative diseases.
Fig 2: Downstream signaling pathway of M2/M4 muscarinic receptors modulated by azabicyclic ligands.
Protocol 2: Radioligand Binding Assay for mAChR Affinity
To evaluate the binding affinity of novel thioether derivatives synthesized from the 4-thiol precursor.
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Membrane Preparation: Homogenize CHO cells expressing human M2 or M4 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
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Incubation: Incubate 50 µg of membrane protein with 0.2 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the synthesized azabicyclic ligand (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25 °C.
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Validation & Causality (Nonspecific Binding): Include control wells containing 1 µM atropine.
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Causality: Atropine saturates all orthosteric muscarinic sites. Any remaining radioactive signal in these wells represents non-specific lipid partitioning. Subtracting this baseline self-validates the assay, ensuring the calculated IC50 reflects true receptor affinity.
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Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity via liquid scintillation counting.
References
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1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands ACS Publications[Link]
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1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866 PubChem (National Institutes of Health)[Link]
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Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements ResearchGate[Link]
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Improving the Nicotinic Pharmacophore with a Series of (Isoxazole)methylene-1-azacyclic Compounds Journal of Medicinal Chemistry (ACS Publications)[Link]
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Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane PubMed (National Institutes of Health) [Link]
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Muscarinic agonist-mediated increases in serum corticosterone levels are abolished in m(2) muscarinic acetylcholine receptor knockout mice PubMed (National Institutes of Health)[Link]
Sources
- 1. 1-Azabicyclo(3.2.1)octane | C7H13N | CID 19007866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist-mediated increases in serum corticosterone levels are abolished in m(2) muscarinic acetylcholine receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
